REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].[Br-:10].[Na+].CN(C)C=O>CC(C)=O>[Br:10][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
403 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(OC1C)=O
|
Name
|
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
insolubles were removed by filtration
|
Type
|
WASH
|
Details
|
Insolubles were washed three times with 0.8 ml of anhydrous acetone
|
Type
|
CUSTOM
|
Details
|
the resulting pale yellow solution was used in the next reaction
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
BrCC=1OC(OC1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |